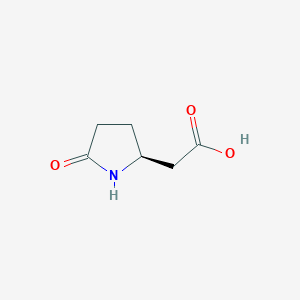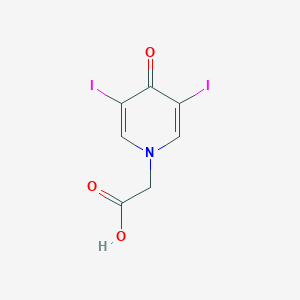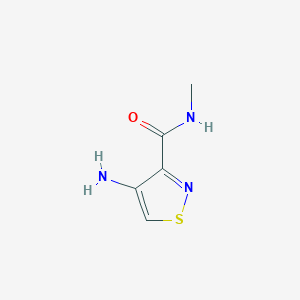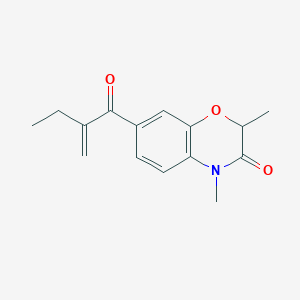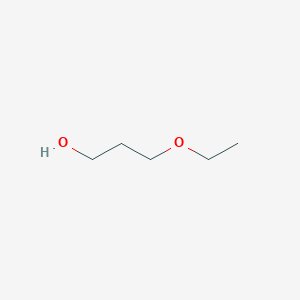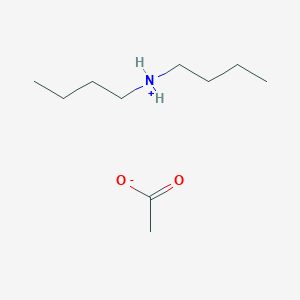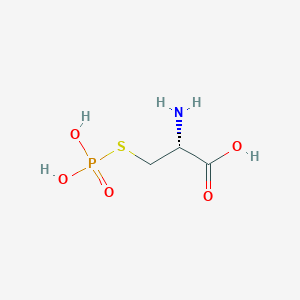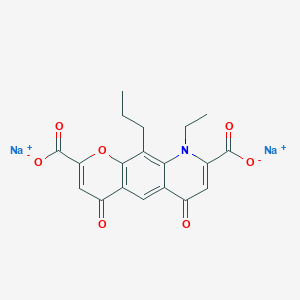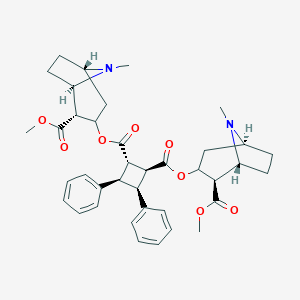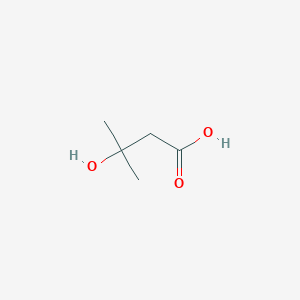
1,2-Dimyristoyl-3-palmitoyl-rac-glycerol
Overview
Description
1,2-Dimyristoyl-3-palmitoyl-rac-glycerol is a triacylglycerol compound that contains myristic acid and palmitic acid . It is also known by its synonyms, 1,2-Ditetradecanoyl-3-hexadecanoyl-rac-glycerol and rac-Glycerol 1,2-dimyristate 3-palmitate . This compound is used primarily in scientific research and has applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dimyristoyl-3-palmitoyl-rac-glycerol can be synthesized through esterification reactions involving myristic acid and palmitic acid . The reaction typically involves the use of glycerol as a starting material, which undergoes esterification with myristic acid and palmitic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity. The product is then purified using techniques such as distillation or chromatography to remove any impurities and obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1,2-Dimyristoyl-3-palmitoyl-rac-glycerol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fatty acids and glycerol.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include myristic acid, palmitic acid, and various glycerol derivatives. These products are often used in further chemical synthesis or as intermediates in the production of other compounds .
Scientific Research Applications
1,2-Dimyristoyl-3-palmitoyl-rac-glycerol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of lipid behavior and interactions.
Biology: The compound is used in studies of cell membrane structure and function, as it mimics the properties of natural lipids found in biological membranes.
Medicine: It is used in the development of drug delivery systems, particularly in the formulation of liposomes and other lipid-based carriers.
Industry: The compound is used in the production of cosmetics and personal care products due to its emollient properties
Mechanism of Action
The mechanism of action of 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol involves its interaction with cell membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane protein function. The molecular targets and pathways involved include interactions with membrane lipids and proteins, which can modulate their activity and function .
Comparison with Similar Compounds
1,2-Dimyristoyl-3-palmitoyl-rac-glycerol can be compared with other similar compounds such as:
1,2-Dimyristoyl-sn-glycero-3-phosphocholine: This compound is also a lipid but contains a phosphocholine head group instead of a palmitoyl group.
1,2-Dimyristoyl-3-stearoyl-rac-glycerol: Similar to this compound but contains stearic acid instead of palmitic acid.
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine: Contains two palmitic acid groups and a phosphocholine head group.
The uniqueness of this compound lies in its specific combination of myristic acid and palmitic acid, which imparts distinct physical and chemical properties that are valuable in various research and industrial applications .
Properties
IUPAC Name |
2,3-di(tetradecanoyloxy)propyl hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H90O6/c1-4-7-10-13-16-19-22-23-26-28-31-34-37-40-46(49)52-43-44(53-47(50)41-38-35-32-29-25-21-18-15-12-9-6-3)42-51-45(48)39-36-33-30-27-24-20-17-14-11-8-5-2/h44H,4-43H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXRERGJDVUTMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H90O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90394142 | |
| Record name | 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
751.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60138-13-8 | |
| Record name | 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


